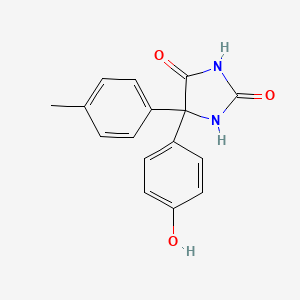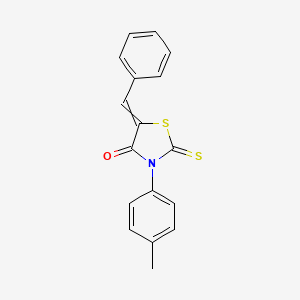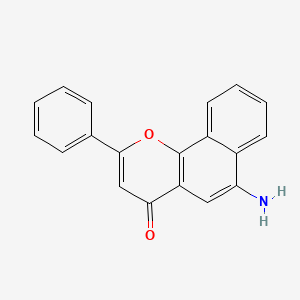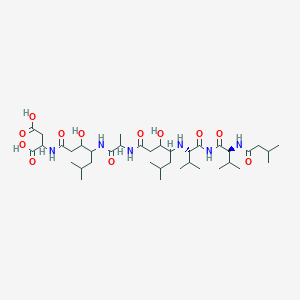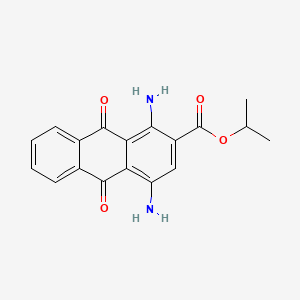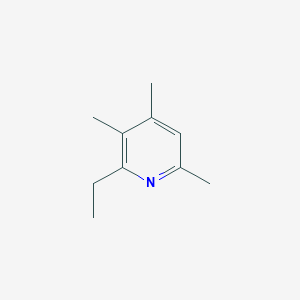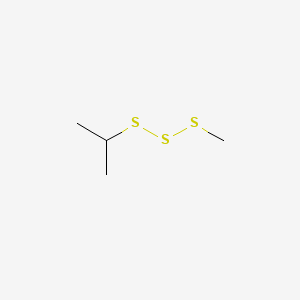![molecular formula C16H15NO B14465135 Acetamide, N-[2-(2-phenylethenyl)phenyl]- CAS No. 72592-61-1](/img/structure/B14465135.png)
Acetamide, N-[2-(2-phenylethenyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(2-phenylethenyl)phenyl]-: is an organic compound with a complex structure that includes an acetamide group attached to a phenylethenyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(2-phenylethenyl)phenyl]- typically involves the reaction of 2-(2-phenylethenyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenylethenyl group.
Reduction: Amine derivatives of the acetamide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it may be used to study the interactions of acetamide derivatives with biological molecules.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which Acetamide, N-[2-(2-phenylethenyl)phenyl]- exerts its effects involves interactions with specific molecular targets. The acetamide group can form hydrogen bonds with various biological molecules, influencing their activity. The phenylethenyl group may interact with hydrophobic regions of proteins or other macromolecules, affecting their function.
Comparison with Similar Compounds
- Acetamide, N-phenyl-
- Acetamide, N-(2-phenylethyl)-
- Acetamide, N-(2-hydroxyphenyl)-
Uniqueness: Acetamide, N-[2-(2-phenylethenyl)phenyl]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other acetamide derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler acetamide compounds.
Properties
CAS No. |
72592-61-1 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-[2-(2-phenylethenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO/c1-13(18)17-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,17,18) |
InChI Key |
OGUQXZFCZBRSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


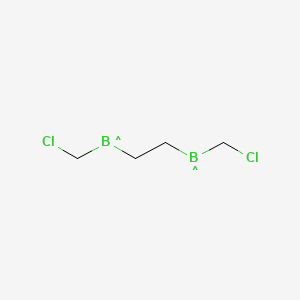
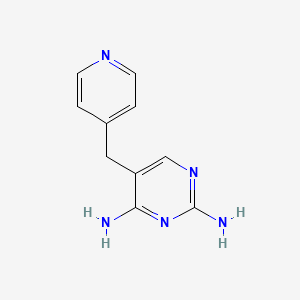
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
